
(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate is a chemical compound with a molecular mass of 335.08658313600006 daltons . It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes.
Chemical Reactions Analysis
(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate, like other esters, can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, esters can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Scientific Research Applications
The specific scientific research applications of (2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate are not well-documented
Chemistry: Used as intermediates in organic synthesis.
Biology: Pteridines are involved in the biosynthesis of folic acid and other important biomolecules.
Medicine: Some pteridine derivatives have been studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action for (2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate is not explicitly detailed in the available literature. pteridine derivatives often interact with enzymes and other proteins, influencing various biochemical pathways. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to (2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate include other pteridine derivatives and esters. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Pteridine: The parent compound, involved in various biological processes.
Folic Acid: A pteridine derivative essential for DNA synthesis and repair.
Other Esters: Compounds like methyl butanoate and ethyl butanoate, which have different functional groups and reactivity
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
92972-04-8 |
|---|---|
Molecular Formula |
C13H13N5O6 |
Molecular Weight |
335.27 g/mol |
IUPAC Name |
[(2-acetamido-4-oxo-3H-pteridin-6-yl)-acetyloxymethyl] acetate |
InChI |
InChI=1S/C13H13N5O6/c1-5(19)15-13-17-10-9(11(22)18-13)16-8(4-14-10)12(23-6(2)20)24-7(3)21/h4,12H,1-3H3,(H2,14,15,17,18,19,22) |
InChI Key |
WRFJXOCJNNANFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


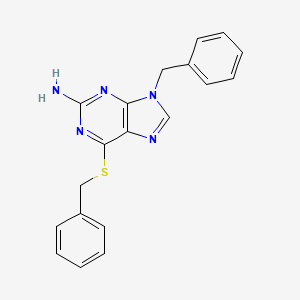
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
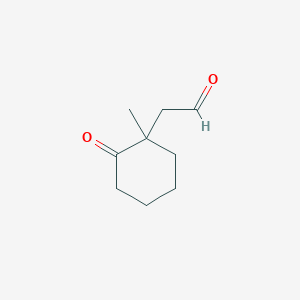
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
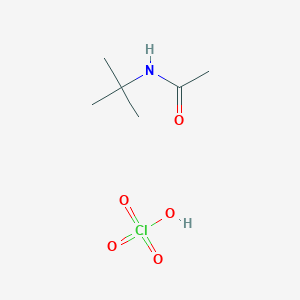
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
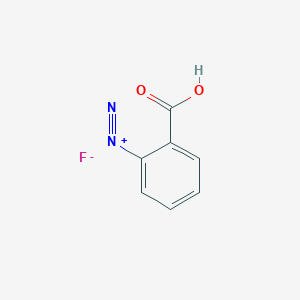
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
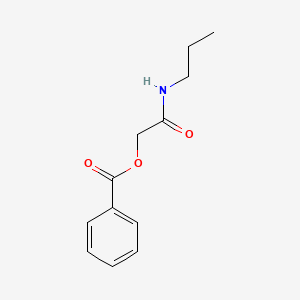
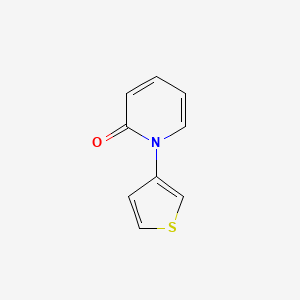
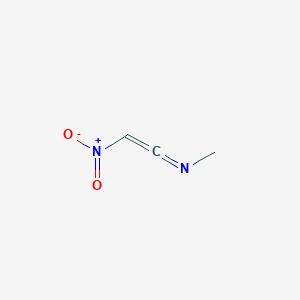


![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
